molecular formula C20H22N4O3 B5952669 1-[5-[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-ol

1-[5-[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-ol

Cat. No.: B5952669
M. Wt: 366.4 g/mol
InChI Key: BPWODUSQICODFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-ol is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, an oxadiazole ring, a pyridine ring, and a piperidinol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[5-[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The piperidinol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a dihydro-oxadiazole compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[5-[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    1-[5-[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-amine: Similar structure but with an amine group instead of a hydroxyl group.

    1-[5-[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-thiol: Similar structure but with a thiol group instead of a hydroxyl group.

Uniqueness

The uniqueness of 1-[5-[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-ol lies in its combination of functional groups, which can impart specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[5-[3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-26-17-7-4-14(5-8-17)11-18-22-20(27-23-18)15-6-9-19(21-12-15)24-10-2-3-16(25)13-24/h4-9,12,16,25H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWODUSQICODFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CN=C(C=C3)N4CCCC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.